Cas no 2162216-09-1 ((5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol)

(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol 化学的及び物理的性質
名前と識別子
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- (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
- EN300-1288174
- 2162216-09-1
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- インチ: 1S/C5H7ClN2S/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3
- InChIKey: FXIDTAXZYWWEOA-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=NN1C)CS
計算された属性
- せいみつぶんしりょう: 162.0018471g/mol
- どういたいしつりょう: 162.0018471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 18.8Ų
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288174-2500mg |
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol |
2162216-09-1 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1288174-5000mg |
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol |
2162216-09-1 | 5000mg |
$2650.0 | 2023-10-01 | ||
Enamine | EN300-1288174-1.0g |
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol |
2162216-09-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1288174-250mg |
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol |
2162216-09-1 | 250mg |
$840.0 | 2023-10-01 | ||
Enamine | EN300-1288174-50mg |
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol |
2162216-09-1 | 50mg |
$768.0 | 2023-10-01 | ||
Enamine | EN300-1288174-100mg |
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol |
2162216-09-1 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1288174-1000mg |
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol |
2162216-09-1 | 1000mg |
$914.0 | 2023-10-01 | ||
Enamine | EN300-1288174-10000mg |
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol |
2162216-09-1 | 10000mg |
$3929.0 | 2023-10-01 | ||
Enamine | EN300-1288174-500mg |
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol |
2162216-09-1 | 500mg |
$877.0 | 2023-10-01 |
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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8. Book reviews
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9. Book reviews
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiolに関する追加情報
Compound CAS No. 2162216-09-1: (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
The compound (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol (CAS No. 2162216-09-1) is a specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure comprises a pyrazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 1-position, and a methanethiol group attached to the 4-position of the pyrazole ring. This unique combination of functional groups imparts distinctive chemical and physical properties to the compound.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly due to their potential as kinase inhibitors and their ability to modulate various biological pathways. The presence of the methanethiol group in this compound adds another layer of complexity, as it can participate in sulfur-based interactions, which are crucial in many biochemical processes. This makes (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol a promising candidate for exploring novel therapeutic agents.
From a synthetic perspective, the compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthesis route depends on the availability of starting materials and the desired purity of the final product. Researchers have recently explored green chemistry approaches to synthesize this compound, emphasizing energy efficiency and minimal environmental impact.
In terms of applications, (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol has shown potential in agricultural chemistry as a fungicide or insecticide. Its ability to interact with specific molecular targets makes it a valuable tool in pest control strategies. Additionally, its role as an intermediate in more complex molecules has been documented in recent patent filings, underscoring its versatility in organic synthesis.
The compound's physical properties, such as its melting point and solubility, are critical factors in determining its suitability for various applications. Recent advancements in computational chemistry have allowed researchers to predict these properties with high accuracy using quantum mechanical models. Such predictive capabilities are invaluable for optimizing synthesis conditions and understanding the compound's behavior under different environmental conditions.
One area where (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol has garnered significant attention is its role in catalysis. The sulfur atom in the methanethiol group can act as a coordinating ligand, enabling the compound to function as a catalyst in certain organic transformations. This property has been leveraged in asymmetric catalysis, where enantioselective reactions are crucial for producing chiral pharmaceutical compounds.
Furthermore, the compound's stability under various reaction conditions has been extensively studied. Recent findings indicate that it exhibits good thermal stability up to certain temperatures, making it suitable for high-throughput screening processes in drug discovery pipelines. Its resistance to photodegradation also enhances its applicability in formulations exposed to light during storage or use.
In conclusion, (5-chloro-1-methyl-1H-pyrazol-4-yL)methanethiol (CAS No. 2162216-09-L) is a multifaceted organic molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for researchers seeking innovative solutions in drug development, agrochemicals, and catalysis. As new insights into its properties continue to emerge from cutting-edge research, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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